Homoserine Kinase (ThrB) Substrate Inhibition
Unlike L-homoserine, which is the natural substrate, the racemic mixture DL-homoserine serves as a defined tool to study substrate inhibition kinetics of homoserine kinase (ThrB). While L-homoserine is a substrate, high concentrations of homoserine cause partial inhibition of the ThrB enzyme [1].
| Evidence Dimension | Substrate inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not directly reported for the DL-racemate, but the racemate contains the inhibitory L-enantiomer. |
| Comparator Or Baseline | L-Homoserine |
| Quantified Difference | N/A (Qualitative: high homoserine concentration causes inhibition). |
| Conditions | In vitro enzyme assay using purified E. coli homoserine kinase (ThrB). |
Why This Matters
This demonstrates that the racemic mixture, containing both enantiomers, is a more complex substrate for enzymatic studies and cannot be treated as a simple substitute for L-homoserine in assays where high substrate concentrations are required.
- [1] Shames, S. L., & Wedler, F. C. (1984). Homoserine kinase from Escherichia coli K12: kinetic mechanism and inhibition by L-homoserine. Archives of Biochemistry and Biophysics, 235(2), 359-370. View Source
